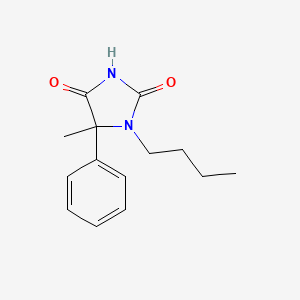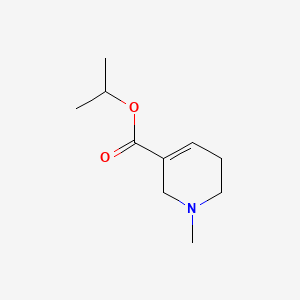
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is an organic compound that belongs to the class of nicotinates It is structurally characterized by a tetrahydropyridine ring substituted with a methyl group and an ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate typically involves the esterification of 1-methyl-1,2,5,6-tetrahydronicotinic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.
Reduction: It can be reduced to form the fully saturated piperidine derivative.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products
Oxidation: The major product is 1-methyl-3-pyridinecarboxylic acid.
Reduction: The major product is 1-methyl-1,2,5,6-tetrahydropiperidine.
Substitution: The major product is 1-methyl-1,2,5,6-tetrahydronicotinic acid.
Aplicaciones Científicas De Investigación
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate involves its interaction with specific molecular targets in the body. It is believed to modulate neurotransmitter systems by acting on receptors in the brain. The exact pathways and molecular targets are still under investigation, but it is thought to influence the release and uptake of neurotransmitters such as dopamine and serotonin.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Methyl 1-methyl-1,2,5,6-tetrahydronicotinate
- Butyl 1-methyl-1,2,5,6-tetrahydronicotinate
Uniqueness
i-Propyl 1-methyl-1,2,5,6-tetrahydronicotinate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. Compared to its ethyl and methyl counterparts, the isopropyl group may provide different pharmacokinetic properties, making it a compound of interest for further research and development.
Propiedades
Número CAS |
10558-56-2 |
|---|---|
Fórmula molecular |
C10H17NO2 |
Peso molecular |
183.25 g/mol |
Nombre IUPAC |
propan-2-yl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate |
InChI |
InChI=1S/C10H17NO2/c1-8(2)13-10(12)9-5-4-6-11(3)7-9/h5,8H,4,6-7H2,1-3H3 |
Clave InChI |
UCCRGRWAACBLFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC(=O)C1=CCCN(C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Phenyl-2-{[(2-phenylethyl)amino]methyl}quinazolin-4(3H)-one](/img/structure/B14720276.png)

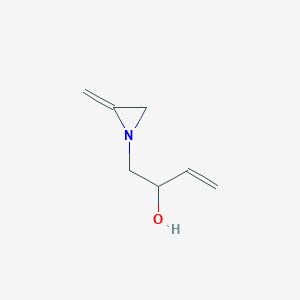

![5-[(2-Oxocyclopentyl)methyl]oxolan-2-one](/img/structure/B14720287.png)
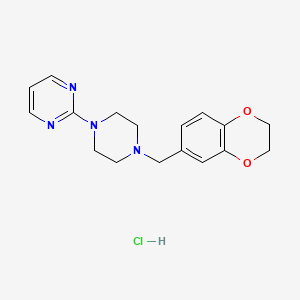

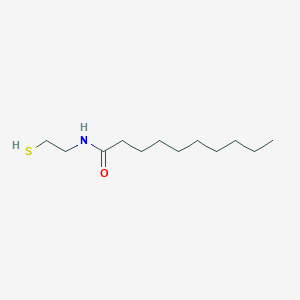
![Bicyclo[3.1.1]hept-2-ene](/img/structure/B14720306.png)
